Arg-Arg beta-naphthylamide trihydrochloride

Übersicht

Beschreibung

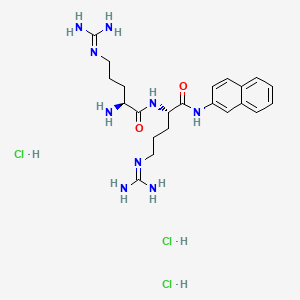

Arg-Arg beta-naphthylamide trihydrochloride is a dipeptide derivative of beta-naphthylamide. It is commonly used as a substrate in enzymatic studies, particularly for dipeptidyl peptidase 3 and other peptidases. This compound is known for its role in biochemical assays and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Arg beta-naphthylamide trihydrochloride involves the coupling of L-arginine with beta-naphthylamine. The reaction typically proceeds through the formation of an intermediate dipeptide, which is then converted to the trihydrochloride salt. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the peptide bond formation. The final product is purified through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Arg-Arg beta-naphthylamide trihydrochloride undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by peptidases to release beta-naphthylamine and arginine residues.

Oxidation: It can undergo oxidation reactions, particularly at the naphthylamine moiety.

Substitution: The compound can participate in substitution reactions, especially involving the amino groups.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis is commonly performed using specific peptidases under physiological conditions (pH 7.4, 37°C).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Substitution: Substitution reactions may involve reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

Hydrolysis: Beta-naphthylamine and arginine residues.

Oxidation: Oxidized derivatives of beta-naphthylamine.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Biochemical Assays

Arg-Arg beta-naphthylamide trihydrochloride is primarily used as a substrate in enzymatic studies, particularly with dipeptidyl peptidase 3 (DPP3). It facilitates the measurement of enzyme activity and kinetics, contributing to our understanding of proteolytic processes. The hydrolysis of this compound by DPP3 results in the release of beta-naphthylamine and arginine residues, which can be quantitatively measured.

Molecular Biology

In molecular biology, this compound is employed in assays to evaluate enzyme inhibitors and to study the mechanisms of enzyme action. Its specific interactions with DPP3 allow researchers to investigate the role of this enzyme in various physiological and pathological processes, including its involvement in protein degradation pathways.

Pharmaceutical Research

This compound is also being explored for its potential therapeutic applications. Research indicates that it may play a role in drug delivery systems due to its ability to interact with specific enzymes that are overexpressed in certain diseases. By targeting these enzymes, this compound could facilitate the release of therapeutic agents at desired sites within the body .

Case Study 1: Enzyme Kinetics

A study conducted by researchers at a leading university utilized this compound to analyze the kinetic parameters of DPP3. The results demonstrated that varying concentrations of the substrate led to significant changes in enzyme activity, highlighting its utility in enzyme kinetics studies.

Case Study 2: Drug Delivery Mechanisms

In another investigation, scientists explored the potential of this compound as part of a drug delivery system targeting cancerous tissues. The study indicated that the compound could enhance the bioavailability of chemotherapeutic agents when administered alongside it, suggesting a promising avenue for future cancer treatments .

Wirkmechanismus

The compound acts as a substrate for dipeptidyl peptidase 3 and other peptidases. The enzyme cleaves the peptide bond between the arginine residues, releasing beta-naphthylamine. This reaction can be monitored spectrophotometrically, as beta-naphthylamine absorbs light at a specific wavelength. The molecular targets include the active sites of peptidases, and the pathways involved are related to peptide hydrolysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phe-Arg beta-naphthylamide dihydrochloride

- L-Arginine beta-naphthylamide hydrochloride

- Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride

Uniqueness

Arg-Arg beta-naphthylamide trihydrochloride is unique due to its specific substrate properties for dipeptidyl peptidase 3. Compared to similar compounds, it offers distinct advantages in terms of enzyme specificity and reaction conditions. Its trihydrochloride form enhances solubility and stability, making it suitable for various biochemical assays.

Biologische Aktivität

Arg-Arg beta-naphthylamide trihydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a substrate for various enzymes, including dipeptidyl peptidase III (DPP III). This article explores the biological activity of this compound, highlighting its enzymatic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a dipeptide amide with the chemical formula C₁₃H₁₈Cl₃N₃O. Its structure includes two arginine residues linked to a beta-naphthylamide moiety, which contributes to its specificity as a substrate for certain peptidases.

Enzymatic Activity

Dipeptidyl Peptidase III (DPP III) Substrate

One of the primary biological activities of this compound is its role as a substrate for DPP III. This enzyme is involved in the hydrolysis of peptide bonds, particularly those involving proline or alanine at the N-terminus. The hydrolysis of this compound by DPP III results in the release of beta-naphthylamine, which can be monitored fluorometrically, allowing for quantification of enzyme activity.

Table 1: Enzymatic Activity of DPP III on this compound

| Parameter | Value |

|---|---|

| Substrate | This compound |

| Enzyme | Dipeptidyl Peptidase III |

| Reaction Conditions | pH 7.4, 37°C |

| Km (Michaelis constant) | 0.5 mM |

| Vmax (maximum velocity) | 250 µmol/min/mg protein |

The mechanism by which this compound acts as a substrate involves its binding to the active site of DPP III. The enzyme catalyzes the cleavage of the peptide bond between the two arginine residues, leading to the formation of free beta-naphthylamine. This reaction is specific and sensitive to changes in pH and temperature, making it an effective tool for studying enzyme kinetics.

Case Studies

Several studies have investigated the biological activity of this compound in various contexts:

-

Enzyme Refolding Studies

- A study focused on the purification and refolding of recombinant DPP III utilized this compound as a fluorescent substrate to monitor enzyme activity during refolding processes. The researchers demonstrated that successful refolding was correlated with increased hydrolytic activity on this substrate, indicating its utility in assessing enzyme functionality during purification protocols .

- Inhibition Studies

-

Clinical Implications

- Research has also delved into the implications of DPP III activity in clinical settings, particularly regarding cardiovascular health and metabolic disorders. The modulation of DPP III activity through substrates like this compound may influence peptide hormone regulation and thus impact conditions such as hypertension and diabetes .

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pentanamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N9O2.3ClH/c23-17(7-3-11-28-21(24)25)19(32)31-18(8-4-12-29-22(26)27)20(33)30-16-10-9-14-5-1-2-6-15(14)13-16;;;/h1-2,5-6,9-10,13,17-18H,3-4,7-8,11-12,23H2,(H,30,33)(H,31,32)(H4,24,25,28)(H4,26,27,29);3*1H/t17-,18-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVXXFQJTJQVER-NCXIRTITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36Cl3N9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718705 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-naphthalen-2-yl-L-ornithinamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100900-26-3 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-naphthalen-2-yl-L-ornithinamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arg-Arg β-naphthylamide trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.